(R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride
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Overview
Description
®-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride is a chiral compound that features an anthracene moiety attached to an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.
Functionalization: The anthracene is functionalized to introduce the amino alcohol group. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and reduction.
Chirality Introduction: The chiral center is introduced using chiral catalysts or chiral starting materials to ensure the desired ®-configuration.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides, anhydrides, or alkyl halides under appropriate conditions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various reduced derivatives.
Substitution Products: Amides, esters, or other substituted compounds.
Scientific Research Applications
®-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The anthracene moiety allows for π-π interactions with aromatic residues in proteins, while the amino alcohol group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Anthracen-9-yl)ethan-1-ol: Lacks the amino group, making it less versatile in chemical reactions.
9-Anthracenecarboxylic Acid: Contains a carboxylic acid group instead of an amino alcohol, leading to different reactivity and applications.
Anthracene-9,10-dione: Contains a diketone structure, which significantly alters its chemical properties and applications.
Uniqueness
®-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride is unique due to its chiral center and the presence of both an amino group and an anthracene moiety. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(2R)-2-amino-2-anthracen-9-ylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO.ClH/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16;/h1-9,15,18H,10,17H2;1H/t15-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYIILJVVXUUBO-RSAXXLAASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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